4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid is a compound belonging to the class of organic compounds known as biphenyls and their derivatives. These compounds consist of two benzene rings connected by a carbon-carbon bond. The specific structure of 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid incorporates a dimethylamino group and a carboxylic acid functional group, which contribute to its chemical properties and potential applications. This compound is notable for its role in various chemical reactions and as a building block in organic synthesis.
4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid is classified under the category of biphenyl derivatives. Its molecular formula is , with a molar mass of approximately 241.29 g/mol. The compound's IUPAC name reflects its structural features, indicating the presence of both the dimethylamino group and the carboxylic acid .
The synthesis of 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid can be achieved through several methods, often involving the functionalization of biphenyl derivatives. One common approach includes the reaction of biphenyl with dimethylamine followed by carboxylation.
Technical Details:
The molecular structure of 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid can be represented in various formats:
OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(O)=OInChI=1S/C15H15NO2/c16-14(17)12-6-2-10(3-7-12)11-5-8-13(9-4-11)15(18)19/h2-9H,(H,16,17)(H,18,19)The compound exhibits a complex aromatic structure characterized by two fused benzene rings with substituents that influence its chemical behavior.
4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and amines:
Technical Details:
These reactions typically require activation of the carboxylic acid group (e.g., using coupling agents like DCC or EDC) to enhance reactivity towards nucleophiles.
The mechanism of action for 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid is primarily based on its ability to serve as a nucleophile or electrophile in organic reactions.
Data:
Relevant data from studies indicate that this compound may have unique interactions with biological systems, although specific physiological effects are not well-documented .
4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid finds applications in:
Research continues into its role within biological systems and potential therapeutic applications based on its structural characteristics .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8